4-Fluoro-2-isopropylaniline
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Overview
Description
4-Fluoro-2-isopropylaniline is an organic compound with the molecular formula C9H12FN. It is a fluorinated aromatic amine, characterized by the presence of a fluorine atom and an isopropyl group attached to the aniline ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isopropylaniline typically involves the reduction of 4-fluoronitrobenzene. One common method includes the following steps :
Hydrogenation: 4-Fluoronitrobenzene is hydrogenated in the presence of a catalyst such as platinum on charcoal. The reaction is carried out in a hydrogenation autoclave with toluene and acetone as solvents. The mixture is heated to 80-85°C and subjected to a hydrogen pressure of 0.2-1.0 MPa. The reaction continues until the uptake of hydrogen falls sharply, indicating the completion of the reduction.
Isolation: The reaction mixture is cooled, and the catalyst is filtered off. The aqueous phase is separated, and toluene is distilled off to obtain the final product with a yield of 97-98%.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of transition metal catalysts and organic solvents under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Fluoro-2-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines, as seen in its synthesis.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like platinum or palladium.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used
Scientific Research Applications
4-Fluoro-2-isopropylaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for various biochemical assays.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and fluorescent probes
Mechanism of Action
The precise mechanism of action for 4-Fluoro-2-isopropylaniline is still under investigation. it is believed to involve the formation of a complex between the this compound molecule and the target molecule. This complex undergoes a series of reactions, ultimately resulting in the formation of a new product. The compound acts as a catalyst, mediating the formation of the complex and facilitating the subsequent reaction .
Comparison with Similar Compounds
4-Fluoro-2-isopropylaniline can be compared with other similar compounds such as:
4-Fluoroaniline: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-Fluoro-N-isopropylaniline: Similar in structure but may have different reactivity and applications due to slight variations in the functional groups.
Uniqueness: The presence of both fluorine and isopropyl groups in this compound imparts unique chemical properties, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
4-fluoro-2-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUTMKYMXTICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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